Beclomethasone valerate

Description

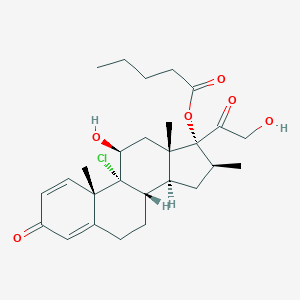

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBACPSHBXABHX-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967055 | |

| Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52619-18-8 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]-, (11β,16β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52619-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75EGH2Q6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization of Beclomethasone Valerate

Methodologies for Chemical Synthesis

The primary method for synthesizing beclomethasone (B1667900) valerate (B167501) is through the esterification of betamethasone (B1666872). This process involves the reaction of betamethasone with a valerate derivative to form the desired ester.

The synthesis of beclomethasone 17-valerate can be achieved by reacting betamethasone with trimethyl orthovalerate. google.com This reaction is a critical step in forming the 17-valerate ester, which is a key structural feature of the final product. wikipedia.org Another approach involves the reaction of betamethasone with valeric anhydride (B1165640) in the presence of a suitable catalyst to yield beclomethasone valerate. The esterification specifically targets the hydroxyl groups at the C17 and C21 positions of the betamethasone molecule. researchgate.net

A detailed synthetic route involves several steps starting from a betamethasone intermediate. This can include a Grignard reaction, iodination, and subsequent hydrolysis to yield betamethasone, which is then esterified. google.com The esterification can also be part of a multi-step synthesis starting from related steroid precursors, involving reactions like elimination, methylation, and cyano group substitution before the final esterification step. google.com

The choice of solvent is crucial in the synthesis of this compound as it can significantly influence reaction rates and product yield. Tetrahydrofuran (THF) is a commonly used solvent for the reaction between betamethasone and trimethyl orthovalerate. google.com The use of THF is advantageous as it facilitates high yield, is low in cost, and can be conveniently recovered, making it suitable for industrial-scale production. google.com

Other solvents mentioned in synthetic preparations include polar organic solvents like lower aliphatic alcohols (e.g., methanol (B129727), ethanol), ketones (e.g., acetone), and ethers (e.g., diethyl ether, dioxane). google.com For instance, in the hydrolysis step to produce betamethasone from a carboxylate intermediate, a mixed solvent system of methanol and methylene (B1212753) chloride is often preferred. google.com The photodegradation of betamethasone-17 valerate has been observed to be greater in solvents with lower dielectric constants, with the rate of degradation following the order of methanol > acetonitrile (B52724) > acetonitrile/buffer mixture. nih.gov

| Solvent | Role in Synthesis | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Reaction solvent for esterification of betamethasone with trimethyl orthovalerate. | google.com |

| Methanol | Component of mixed solvent for crystallization and washing. Also studied in degradation analysis. | nih.govgoogle.comgoogle.com |

| Methylene Chloride | Component of mixed solvent for hydrolysis reaction. | google.com |

| Acetone | Used as a polar organic solvent in various reaction steps. | google.com |

| Acetonitrile | Studied as a solvent in photodegradation analysis. | nih.gov |

The optimization of catalysts and reagents is essential for an efficient synthesis process. In the synthesis of betamethasone 17-valerate, p-toluenesulfonic acid (tosic acid) is used as a catalyst for the reaction between betamethasone and trimethyl orthovalerate. google.com Following this, an aqueous sulfuric acid solution is added to the reaction mixture. google.com

In other synthetic routes, various reagents are employed for different transformations. For instance, halide reagents such as N-bromosuccinimide (NBS) and acid catalysts like perchloric acid are used in halogenation steps. google.com For fluorination reactions, hydrogen fluoride (B91410) is a key reagent. google.com The hydrolysis of ester intermediates is typically carried out using a base like sodium hydroxide. google.com The addition of pyridine (B92270) to the reaction mixture after hydrolysis, followed by extraction with a sodium chloride aqueous solution, has been shown to reduce costs. google.com

Role of Specific Solvents in Synthesis Processes

Process Optimization and Scalability Studies

Translating a laboratory-scale synthesis to an industrial scale requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and high product yield.

Industrial Scale Synthesis Considerations

For industrial production, the entire synthetic process must be robust and scalable. A method utilizing THF as a solvent for the esterification of betamethasone is considered suitable for industrialization due to high yields, lower costs, and ease of solvent recovery. google.com The process also includes a specific crystallization step using a mixture of methanol, water, and glacial acetic acid to purify the product. google.com

Challenges in scaling up the synthesis of related corticosteroids like beclomethasone dipropionate include inconsistent yields and byproduct formation, highlighting the need for process optimization. researchgate.net A practical and scalable synthesis of beclomethasone dipropionate from a 16β-methyl epoxide intermediate has been developed, achieving an 82% yield on a kilogram scale, demonstrating a cost-effective and industrially applicable methodology. researchgate.netnih.gov

Yield Enhancement Strategies

Several strategies are employed to enhance the yield of this compound. One patented method focuses on optimizing the esterification conditions and reducing hydrolysis during the aftertreatment of a brominated intermediate, which reportedly increased the yield from 65% to 70-75%. google.com This optimization involved reducing the consumption of potassium carbonate and acetone, which also shortened the operation time and reduced costs. google.com

Another approach to improving yield involves a multi-step synthesis starting from a different precursor, which is described as having cheap raw materials and providing a high and stable yield. google.comgoogle.com This method involves a series of reactions including elimination, methylation, cyano-group substitution, and esterification. google.comgoogle.com The choice of crystallization solvent mixture is also a critical factor in maximizing the recovery of the final product in a pure form. google.com

| Synthetic Approach | Key Optimization Strategy | Reported Yield | Reference |

|---|---|---|---|

| Esterification of Betamethasone with Trimethyl Orthovalerate | Use of THF as solvent, specific crystallization process. | High yield (specific percentage not stated) | google.com |

| Synthesis from a Brominated Intermediate | Optimization of esterification and reduction of hydrolysis during workup. | 70-75% (improved from 65%) | google.com |

| Multi-step Synthesis from Compound I | Use of inexpensive raw materials and a specific reaction sequence. | High and stable (specific percentage not stated) | google.comgoogle.com |

| Synthesis of Beclomethasone Dipropionate from 16β-methyl epoxide | Scalable methodology with selective propionylation. | 82% (on kilogram scale) | researchgate.netnih.gov |

Byproduct Formation and Mitigation in Synthesis

The synthesis of corticosteroids like this compound is a multi-step process that can be susceptible to the formation of various byproducts, which can impact the purity, yield, and safety of the final active pharmaceutical ingredient (API). Challenges in the synthesis of beclomethasone dipropionate, a related compound, include inconsistent yields and byproduct formation, highlighting the need for process optimization. researchgate.net

During the synthesis of fluorinated corticosteroids, side reactions can lead to the generation of impurities. For instance, in the synthesis of fluticasone (B1203827) propionate (B1217596), another fluorinated corticosteroid, the use of xenon difluoride as a fluorinating agent can lead to the cleavage of a thioester group, forming a 17-propionate hydroxy acid byproduct. americanpharmaceuticalreview.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to minimize this degradation. americanpharmaceuticalreview.com

In the broader context of steroid synthesis from phytosterols, the generation of byproducts is a common challenge. For example, during the production of androst-4-ene-3,17-dione (AD), a key steroid intermediate, 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4HBC) is generated as a byproduct. mdpi.com The activity of key enzymes, such as 3-ketosteroid-Δ1-dehydrogenase (KstD) and 3-sterone-9α-hydroxylase (Ksh), plays a crucial role in determining the product profile and the formation of byproducts. mdpi.com Inactivation or overexpression of these enzymes can be employed to reduce the generation of unwanted side products. mdpi.com

The isolation of isomers of betamethasone from the mother liquor of a manufacturing process underscores the potential for isomeric byproduct formation. researchgate.net These isomers, such as 8α-fluoro-11β,17α,21-trihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione and 14β-fluoro-11β,17α,21-trihydroxy-16β-methyl-8α,9β-pregna-1,4-diene-3,20-dione, need to be identified and controlled to ensure the purity of the final product. researchgate.net

Mitigation strategies for byproduct formation often involve a combination of approaches:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and the rate of reagent addition can significantly influence the selectivity of the desired reaction and minimize side reactions. americanpharmaceuticalreview.com

Catalyst Selection: The use of specific catalysts can enhance the yield and selectivity of the desired product. For instance, in the preparation of betamethasone acetate (B1210297), the use of an ammonium (B1175870) salt as a catalyst was found to greatly improve the product yield and reaction preference, leading to a more stable intermediate. google.com

Purification Techniques: Advanced chromatographic methods are essential for separating the desired compound from structurally similar byproducts and impurities. biosynth.com

Genetic Engineering of Biocatalysts: In biotransformation processes, modifying the genetic makeup of microorganisms to enhance the activity of desired enzymes or eliminate enzymes responsible for byproduct formation is a powerful strategy. mdpi.com

Design and Synthesis of Novel this compound Derivatives

The quest for more potent and safer anti-inflammatory agents has driven the design and synthesis of novel derivatives of this compound. These efforts are primarily focused on structure-directed modifications, the creation of hybrid compounds, and the use of biotechnological approaches.

Structure-Directed Modifications for Enhanced Activity

Structural modifications of the corticosteroid nucleus can profoundly impact its anti-inflammatory activity. drugs.com Key modifications that have been explored include:

Halogenation: The introduction of a fluorine atom at the 9α-position and a chlorine atom at the 21-position has been shown to increase anti-inflammatory activity. drugs.com

Esterification: Esterification at the 17- and 21-positions enhances the lipophilicity of the molecule, which can improve its penetration into the skin and local bioavailability. maynoothuniversity.ie For example, betamethasone dipropionate, with two ester groups, is more potent than betamethasone valerate, which has only one. drugbank.com

Modifications at C16 and C17: The presence of a 16β-methyl group is a characteristic feature of betamethasone and its derivatives, distinguishing them from 16α-methyl analogs like dexamethasone (B1670325). The nature of the ester group at the 17-position is also critical. Researchers have synthesized a series of 9α,11β-dichloro-16-methyl corticosteroid 17-heteroaryl carboxylates. nih.gov Among these, the 21-chloro 17-(2'-furoate) derivative was found to be eight times as potent as betamethasone valerate in a topical anti-inflammatory assay. nih.gov

| Compound | Structural Modification | Relative Anti-inflammatory Potency |

|---|---|---|

| Betamethasone Valerate | 17-valerate ester | Reference |

| 21-chloro 17-(2'-furoate) derivative of 9α,11β-dichloro-16α-methyl corticosteroid | 9α,11β-dichloro, 16α-methyl, 21-chloro, 17-(2'-furoate) ester | 8 times as potent as betamethasone valerate nih.gov |

| 21-fluoro 17-(2'-furoate) derivative of 9α,11β-dichloro-16α-methyl corticosteroid | 9α,11β-dichloro, 16α-methyl, 21-fluoro, 17-(2'-furoate) ester | 3 times as potent as betamethasone valerate nih.gov |

| 21-chloro 17-(2'-theonate) derivative of 9α,11β-dichloro-16α-methyl corticosteroid | 9α,11β-dichloro, 16α-methyl, 21-chloro, 17-(2'-theonate) ester | 3 times as potent as betamethasone valerate nih.gov |

Hybrid Compound Synthesis (e.g., with H₂S-donors)

A promising strategy in drug design is the creation of hybrid molecules that combine the pharmacophores of two different drugs to achieve synergistic or enhanced therapeutic effects. researchgate.net In recent years, researchers have synthesized hybrid compounds by covalently linking this compound with hydrogen sulfide (B99878) (H₂S)-donating moieties. nih.govsemanticscholar.org H₂S is an endogenous gasotransmitter with demonstrated anti-inflammatory properties. researchgate.netsemanticscholar.org

The rationale behind this approach is that the resulting hybrid compound can deliver both the potent anti-inflammatory action of the corticosteroid and the beneficial effects of H₂S, potentially leading to improved efficacy and a better safety profile. researchgate.netsemanticscholar.org Several H₂S-releasing derivatives of betamethasone 17-valerate have been synthesized and evaluated. semanticscholar.org These hybrids have been shown to release H₂S and exhibit enhanced inhibitory effects on mast cell degranulation compared to the parent glucocorticoid. semanticscholar.orgunina.it

| Hybrid Compound Type | H₂S-Donating Moiety | Observed Effect |

|---|---|---|

| Betamethasone 17-valerate - H₂S hybrid | ADT-OH, thioamides, isothiocyanates, benzodithioates semanticscholar.org | Release of H₂S, enhanced inhibition of mast cell degranulation semanticscholar.orgunina.it |

| Triamcinolone (B434) acetonide - H₂S hybrid | Various H₂S-donor moieties nih.gov | Inhibition of mast cell degranulation, massive membrane hyperpolarization of bronchial smooth muscle cells nih.govunina.it |

Biotransformation and Biocatalysis Approaches for Analog Production

Biotransformation and biocatalysis offer powerful and environmentally friendly alternatives to traditional chemical synthesis for the production of steroid analogs. nih.govnih.gov These methods utilize whole microbial cells or isolated enzymes to perform specific and selective chemical modifications on a substrate molecule. nih.gov

Key enzymatic reactions relevant to the synthesis of corticosteroid analogs include:

Hydroxylation: The introduction of hydroxyl groups at specific positions of the steroid nucleus (e.g., 9α, 11α, 11β) is a crucial step in the synthesis of many corticosteroids. nih.gov Microbial hydroxylation, for instance, played a pivotal role in making the industrial production of cortisone (B1669442) economically feasible. nih.gov

Dehydrogenation: The introduction of a double bond at the C1-C2 position of the steroid A-ring, catalyzed by 3-ketosteroid-Δ1-dehydrogenases (KstDs), is a common feature of potent corticosteroids. researchgate.net Engineered KstDs have been used in the synthesis of 16β-methylcorticoids. nih.gov

Acylation: Lipases are enzymes that can be used for the stereo- and regioselective acylation of steroid molecules, which is useful for introducing ester functionalities. mdpi.com

While direct biocatalytic production of this compound itself is not extensively documented in the provided search results, the principles of biocatalysis are clearly applicable to the synthesis of its precursors and analogs. nih.govnih.gov For example, a chemo- and biocatalytic route has been developed for the asymmetric synthesis of related 16β-methylcorticoids, such as beclomethasone dipropionate. nih.gov This approach utilized an engineered 3-ketosteroid-Δ1-dehydrogenase for the crucial dehydrogenation step. nih.gov

Stereochemical Considerations in Synthesis

The biological activity of corticosteroids is highly dependent on their stereochemistry. maynoothuniversity.ie The specific three-dimensional arrangement of atoms in the molecule dictates its ability to bind to the glucocorticoid receptor and elicit a therapeutic response.

The synthesis of this compound must control the stereochemistry at multiple chiral centers within the steroid nucleus. A key stereochemical feature of betamethasone and its derivatives is the 16β-methyl group, which distinguishes it from the 16α-methyl configuration found in dexamethasone analogs. This seemingly minor difference in the spatial orientation of the methyl group has a profound impact on the biological activity.

Furthermore, the stereochemistry at other positions, such as the 9α-fluoro and 11β-hydroxyl groups, is critical for anti-inflammatory potency. drugs.com Synthetic strategies must therefore employ stereoselective reactions to ensure the formation of the desired isomer. For instance, in the synthesis of 16β-methylcorticoids, a substrate-controlled diastereoselective and enantioselective Mn-catalyzed oxidation-reduction hydration was used to install the chiral C16β-Me and C17α-OH groups. nih.gov

The potential for the formation of stereoisomers as byproducts is a significant concern. As mentioned earlier, isomers of betamethasone with altered stereochemistry at the 8 and 9 positions have been isolated from manufacturing processes. researchgate.net The characterization and control of these stereoisomers are essential for ensuring the quality and consistency of the final drug product.

Molecular Mechanisms of Action of Beclomethasone Valerate

Glucocorticoid Receptor (GR) Agonism and Binding Dynamics

The primary mechanism of action for beclomethasone (B1667900) valerate (B167501) involves its function as an agonist for the glucocorticoid receptor (GR). wikipedia.orgresearchgate.net This interaction initiates a cascade of events that alters cellular function.

Intracellular Glucocorticoid Receptor Binding

As a lipophilic molecule, beclomethasone valerate can pass through the cell membrane to interact with its target. creative-diagnostics.com Inside the cell, it binds to specific glucocorticoid receptors (GRs) that are primarily located in the cytoplasm in an inactive state, complexed with heat shock proteins (Hsp), such as Hsp70 and Hsp90. nih.govgeneesmiddeleninformatiebank.nldvm360.com The GR is a member of the nuclear receptor superfamily of transcription factors. plos.orgnih.gov this compound is the 17-valerate ester of beclomethasone. nih.govgeneesmiddeleninformatiebank.nl

Receptor-Steroid Complex Formation and Translocation to the Nucleus

The binding of this compound to the GR induces a conformational change in the receptor protein. nih.gov This change causes the dissociation of the heat shock proteins from the receptor. dvm360.com The newly formed, activated receptor-steroid complex then translocates from the cytoplasm into the cell nucleus. patsnap.comresearchgate.netijdvl.com This nuclear import is a critical step, allowing the complex to interact with the cell's genetic material. nih.gov

Glucocorticoid Response Element (GRE) Interaction and Gene Transcription Modulation

Once inside the nucleus, the activated GR-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.comresearchgate.netdvm360.com This interaction with GREs allows the receptor to directly modulate the transcription of these genes. nih.govgeneesmiddeleninformatiebank.nl The binding to GREs can lead to either an increase (transactivation) or a decrease (transrepression) in the rate of gene transcription. researchgate.netplos.org The anti-inflammatory effects of glucocorticoids are largely attributed to the repression of pro-inflammatory genes. researchgate.net This is often achieved through an indirect mechanism where the activated GR interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their pro-inflammatory actions. researchgate.netplos.org

Specific Differences in Glucocorticoid Receptor Transactivation Function

Research has revealed specific differences in the transactivation function of the glucocorticoid receptor depending on the bound ligand and the species. nih.gov While dexamethasone (B1670325), betamethasone (B1666872), and their esterified derivatives show full transrepression activity via both human and rat GR, their transactivation capabilities can differ. nih.gov Esterified betamethasone, for instance, demonstrates only partial transactivation agonistic activity in cells with rat GR, whereas it acts as a full agonist with human GR. nih.gov This species-specific difference in transactivation potency does not appear to stem from differences in receptor binding affinity. nih.gov

Relative Binding Affinities Compared to Other Glucocorticoids

The therapeutic potency of a glucocorticoid is related to its binding affinity for the glucocorticoid receptor. ijdvl.com The esterification of the steroid molecule can significantly influence this affinity. nih.gov For instance, the elongation of the ester chain from acetate (B1210297) to valerate at the C-17 position tends to increase both the binding affinity for the receptor and the lipophilicity of the steroid. nih.gov

Studies comparing various glucocorticoids have shown differences in their relative binding affinity (RBA) to the GR. Beclomethasone's active metabolite, beclomethasone 17-monopropionate (17-BMP), exhibits a high binding affinity for the human glucocorticoid receptor. drugbank.com The selectivity of glucocorticoids for the GR over other steroid receptors, like the progesterone (B1679170) receptor (PR), also varies. Less lipophilic glucocorticoids such as betamethasone and beclomethasone tend to show higher selectivity for the GR. nih.gov

| Compound | Relative Binding Affinity (RBA) for GR | Selectivity (RBAGR/RBAPR) | Notes |

|---|---|---|---|

| Betamethasone | Data not specified in sources | 1,375 | High selectivity. nih.gov |

| Beclomethasone | Data not specified in sources | 760 | High selectivity. nih.gov |

| Dexamethasone | Data not specified in sources | 476 | High selectivity. nih.gov |

| Beclomethasone 17-Monopropionate (17-BMP) | ~13 times that of dexamethasone | 9 | Active metabolite of beclomethasone dipropionate. drugbank.comnih.gov |

| Budesonide | Data not specified in sources | 44 | Highest selectivity among compared inhaled glucocorticoids. nih.gov |

| Fluticasone (B1203827) Propionate (B1217596) | Data not specified in sources | 12 | Lower selectivity compared to budesonide. nih.gov |

| Mometasone (B142194) Furoate | Data not specified in sources | 1.1 | Least selective among compared inhaled glucocorticoids. nih.gov |

Regulation of Gene Expression

The binding of the this compound-GR complex to DNA ultimately modifies the expression of a wide array of genes. nih.govgeneesmiddeleninformatiebank.nlmedchemexpress.com This regulation is the cornerstone of its anti-inflammatory effects.

The activated GR can upregulate the transcription of genes that code for anti-inflammatory proteins. nih.govpatsnap.com A key example is the increased synthesis of annexin-1 (also known as lipocortin-1). patsnap.com Conversely, and perhaps more critically for its anti-inflammatory action, the GR complex represses the expression of numerous pro-inflammatory genes. patsnap.comresearchgate.net This repression leads to a decreased synthesis of inflammatory mediators, including:

Cytokines and Chemokines: Such as interleukins (e.g., IL-1b). patsnap.comresearchgate.net

Adhesion Molecules: Which facilitate the migration of inflammatory cells. patsnap.com

Inflammatory Enzymes: Including cyclooxygenase-2 (COX-2) and phospholipase A2. patsnap.com

By inhibiting these factors, this compound effectively reduces the recruitment and activation of inflammatory cells like neutrophils, macrophages, and lymphocytes at the site of inflammation. patsnap.com

| Gene/Protein | Effect of this compound | Function |

|---|---|---|

| Annexin-1 (Lipocortin-1) | Upregulation/Induced Synthesis | Anti-inflammatory protein. nih.govpatsnap.com |

| Cytokines (e.g., Interleukins) | Downregulation/Inhibited Synthesis | Pro-inflammatory signaling molecules. patsnap.com |

| Chemokines | Downregulation/Inhibited Synthesis | Mediate immune cell recruitment. patsnap.com |

| Cyclooxygenase-2 (COX-2) | Downregulation/Inhibited Synthesis | Enzyme in prostaglandin (B15479496) synthesis. patsnap.com |

| Phospholipase A2 | Downregulation/Inhibited Synthesis | Enzyme that releases arachidonic acid. patsnap.com |

| mmp9 | Modulation can be context-dependent | Matrix metalloproteinase involved in tissue remodeling. researchgate.net |

| fkbp5 | Upregulation/Inducible | A well-known glucocorticoid receptor target gene. researchgate.net |

Upregulation of Anti-inflammatory Protein Synthesis

A primary mechanism of this compound's anti-inflammatory action is through transactivation, a process that involves the GR complex binding to GREs on the promoter region of target genes, thereby increasing the transcription of anti-inflammatory proteins. nih.govdrugbank.com This leads to the synthesis of molecules that actively counteract the inflammatory process.

This compound, like other glucocorticoids, induces the synthesis and surface expression of Lipocortin-1 (LC1), also known as Annexin-1. patsnap.comnih.govscispace.com Research demonstrates that topical application of betamethasone-17-valerate (B13397696) causes a time-dependent increase in extracellular LC1 in the skin, with peak levels observed three hours after treatment, correlating with the compound's anti-inflammatory activity. nih.gov This effect is mediated specifically through the glucocorticoid receptor, as it can be blocked by the antagonist RU38486. nih.govnih.gov

The significance of LC1 induction lies in its ability to inhibit the enzyme phospholipase A2 (PLA2). nih.govmdpi.com By blocking PLA2, the release of arachidonic acid from cell membranes is prevented, thereby halting the production of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com The crucial role of LC1 in the anti-inflammatory effect of this compound has been shown in studies where the inhibition of neurogenic edema by the steroid was reversed by antibodies against LC1. nih.gov

This compound also enhances the transcription of the gene encoding for the Interleukin-1 Receptor Antagonist (IL-1Ra). nih.govdrugbank.com IL-1Ra is a naturally occurring anti-inflammatory protein that functions by competitively inhibiting the binding of the pro-inflammatory cytokines Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β) to their cell surface receptors. This action effectively neutralizes a key signaling pathway that promotes inflammation. The upregulation of IL-1Ra is a component of the genomic pathway where the activated glucocorticoid receptor promotes the expression of anti-inflammatory genes. nih.govnih.gov

Table 1: Upregulated Anti-inflammatory Proteins by this compound

| Protein | Alternative Name | Primary Anti-inflammatory Function |

| Lipocortin-1 | Annexin-1 | Inhibits phospholipase A2 (PLA2), blocking the synthesis of prostaglandins and leukotrienes. nih.govmdpi.com |

| IL-1 Receptor Antagonist | IL-1Ra | Blocks the binding of pro-inflammatory cytokines IL-1α and IL-1β to their receptors. |

Induction of Lipocortin-1 (Annexin-1)

Downregulation of Pro-inflammatory Gene Expression

The second major facet of this compound's mechanism is transrepression, where the activated glucocorticoid receptor interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). drugbank.comkaya.in This interference prevents these factors from switching on the genes that code for a wide array of inflammatory mediators. nih.gov

This compound effectively suppresses the gene expression of numerous pro-inflammatory cytokines and chemokines. nih.govdrugbank.com Clinical studies have demonstrated that treatment with beclomethasone dipropionate, a related corticosteroid, significantly reduces the levels of cytokines like IL-1β and granulocyte/macrophage colony-stimulating factor (GM-CSF), as well as chemokines such as IL-8, Macrophage Inflammatory Protein-1α (MIP-1α), and RANTES in response to allergen exposure. nih.gov This reduction in inflammatory mediators correlates directly with clinical efficacy. nih.gov In patients with atopic dermatitis, betamethasone valerate has been shown to cause a significant decrease in the mRNA levels of genes that encode for a broad range of cytokines and chemokines, highlighting its potent anti-inflammatory effect at the genetic level. nih.gov The suppression of these signaling molecules inhibits the recruitment and activation of inflammatory cells like neutrophils, macrophages, and lymphocytes to the site of inflammation. patsnap.com

The migration of leukocytes from the bloodstream into tissues is a critical step in the inflammatory response, a process mediated by adhesion molecules expressed on the surface of endothelial cells. nih.gov Glucocorticoids suppress the expression of these crucial molecules, including E-selectin (formerly ELAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). drugbank.comnih.gov By inhibiting the transcription of the genes for these molecules, this compound reduces the ability of endothelial cells to capture circulating leukocytes, thereby limiting the inflammatory infiltrate. nih.gov However, some research indicates this effect may be cell-type specific, as one in-vitro study found that betamethasone 17-valerate did not significantly alter cytokine-induced ICAM-1 expression on human dermal microvascular endothelial cells. nih.gov

This compound exerts profound control over the enzymatic pathways that generate lipid inflammatory mediators. patsnap.comnih.gov As previously mentioned (Section 2.2.1.1), the induction of Lipocortin-1 (Annexin-1) leads to the potent inhibition of phospholipase A2 (PLA2). nih.gov PLA2 is the upstream enzyme responsible for liberating arachidonic acid, the common precursor for all eicosanoids. nih.govnih.gov

Downstream from PLA2, this compound also suppresses the expression of cyclooxygenase-2 (COX-2). patsnap.comuni-muenchen.de COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, swelling, and vasodilation. nih.govnih.gov The repression of the COX-2 gene is a key component of the anti-inflammatory action of glucocorticoids. nih.gov By inhibiting both PLA2 and COX-2, this compound delivers a multi-pronged blockade of the arachidonic acid cascade.

Table 2: Downregulated Pro-inflammatory Mediators by this compound

| Class | Examples | Impact of Inhibition |

| Cytokines | IL-1β, IL-6, TNF-α, GM-CSF | Reduced activation of immune cells, decreased systemic inflammatory signs. nih.govnih.gov |

| Chemokines | IL-8, RANTES, MCP-1, MIP-1α | Decreased recruitment of leukocytes (e.g., neutrophils, eosinophils) to the site of inflammation. nih.govnih.gov |

| Adhesion Molecules | ICAM-1, E-selectin | Reduced migration of leukocytes from blood vessels into tissue. drugbank.comnih.gov |

| Enzymes | Phospholipase A2 (PLA2), Cyclooxygenase-2 (COX-2) | Blocked synthesis of prostaglandins and leukotrienes, leading to reduced edema and pain. patsnap.comnih.gov |

Suppression of Adhesion Molecules

Cellular and Immunological Effects

This compound, a synthetic glucocorticoid, exerts its therapeutic effects through a wide range of actions on various cells of the immune system. nih.gov These effects are fundamental to its anti-inflammatory and immunosuppressive properties. nih.govpatsnap.com

Modulation of Inflammatory Cell Recruitment and Activation (Neutrophils, Eosinophils, Macrophages, Lymphocytes)

The impact of beclomethasone and similar corticosteroids on key inflammatory cells is summarized below:

| Cell Type | Effect of this compound | References |

| Neutrophils | Reduces recruitment and activation; enhances survival. | patsnap.comnih.gov |

| Eosinophils | Reduces recruitment and activation; decreases survival by inducing apoptosis. | patsnap.comnih.gov |

| Macrophages | Reduces recruitment and activation; suppresses maturation and differentiation. | patsnap.comnih.gov |

| Lymphocytes | Reduces recruitment and activation; decreases survival of certain types through apoptosis. | patsnap.comnih.govbidrx.com |

Decrease in Immune Cell Function (T-cells, Antigen-Presenting Cells like Dendritic Cells)

This compound significantly dampens the adaptive immune response by decreasing the function of key immune cells, including T-cells and antigen-presenting cells (APCs) such as dendritic cells. patsnap.com The drug and its class interfere with the function of endothelial cells, granulocytes, and fibroblasts. nih.gov

Studies on topical corticosteroids have demonstrated a significant reduction in the number of Langerhans cells, a type of dendritic cell found in the epidermis. nih.gov This reduction is coupled with a marked decrease in their antigen-presenting capacity. nih.gov Specifically, the ability of epidermal cells to stimulate allogeneic and autologous lymphocytes is significantly impaired following treatment. nih.gov Furthermore, this compound has been shown to reduce the number of circulating T-cells, including CD8+ T cells and specific subsets like skin-homing Th17 memory cells and Th22 memory cells. medicaljournals.sestanford.edu By suppressing dendritic cells and macrophages, glucocorticoids can shift the immune response from a Th1 type to a Th2 type. nih.gov Research has also shown that a combination therapy including a beclomethasone derivative can decrease the number of Tregs (regulatory T-cells) in psoriatic lesions. mdpi.com

Inhibition of Mast Cell and Basophil Histamine (B1213489) Release

This compound is effective in inhibiting the release of histamine and other inflammatory mediators from mast cells and basophils. patsnap.comdrugbank.com This action contributes to the reduction of allergic responses and associated tissue swelling. patsnap.com Studies have shown that pretreatment with beclomethasone significantly reduces histamine release following challenges like cold, dry air in individuals with rhinitis. nih.gov This effect on mast cells is a key component of its anti-inflammatory action, as histamine is a potent mediator of the early-phase allergic reaction. drugbank.comnih.gov While it reduces histamine release, some studies note it may not alter all clinical symptoms associated with the trigger, suggesting histamine is not the sole contributor to the response. nih.gov

Antiproliferative Properties at the Cellular Level

This compound exhibits significant antiproliferative properties, which are particularly relevant in skin conditions characterized by rapid and abnormal cell turnover, such as psoriasis. patsnap.comaafp.orgrmj.org.pk The compound inhibits the excessive proliferation of keratinocytes, the main cells of the epidermis. patsnap.com This action helps to reduce the scaling and formation of thickened plaques typical of psoriatic lesions. patsnap.com Corticosteroids like betamethasone valerate can also induce apoptosis (programmed cell death) in keratinocytes. mdpi.com This antiproliferative effect is a core component of its therapeutic action in various dermatoses. aafp.orgdrugsincontext.com

Non-Genomic Pathways and Rapid Cellular Responses

Corticosteroids like this compound can exert their effects through two main pathways: genomic and non-genomic. bidrx.comnih.govjpad.com.pk The traditional, well-understood genomic pathway is a slower process. bidrx.comnih.gov It involves the binding of the corticosteroid to intracellular glucocorticoid receptors, translocation of the complex into the nucleus, and subsequent modulation of gene transcription. nih.govpatsnap.com This process leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory ones. patsnap.com

In contrast, the non-genomic pathway elicits much more rapid cellular responses. bidrx.comnih.gov This pathway does not rely on changes in gene expression and is mediated through interactions with membrane-bound receptors and the modulation of second messenger systems. nih.govdrugbank.com These rapid actions can include the modulation of T-cell, platelet, and monocyte activity, providing a quicker onset of anti-inflammatory effects compared to the genomic pathway. nih.govdrugbank.com

Impact on Specific Metabolic Pathways and Enzymes

The metabolism of this compound and its impact on metabolic enzymes are crucial for its activity and clearance. Once absorbed, topical corticosteroids are generally metabolized in the liver via pathways similar to systemically administered corticosteroids before being excreted by the kidneys. gskstatic.com

The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A subfamily, plays a significant role in the metabolism of many glucocorticoids. nih.govnumberanalytics.com Studies on the related compound beclomethasone dipropionate (BDP) show that CYP3A4 and CYP3A5 enzymes metabolize it into inactive metabolites through processes like hydroxylation and dehydrogenation. nih.gov Variations in the expression and function of these enzymes in the liver and lungs could influence the disposition and efficacy of the drug. nih.gov

Research on betamethasone 17-valerate using a living skin equivalent model indicated that very little enzymatic metabolism of this specific ester occurs directly in the skin. nih.gov In contrast, betamethasone 21-valerate was readily metabolized by skin esterases. nih.gov Furthermore, studies analyzing gene expression have shown that betamethasone valerate can significantly reduce the mRNA levels of rate-limiting enzymes for lipid synthesis in the skin, which may affect the restoration of the skin barrier. nih.gov

Association with Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP) is a crucial metabolic route parallel to glycolysis. wikipedia.org It is primarily an anabolic pathway that generates nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and precursors for nucleotide synthesis. wikipedia.org The initial and rate-limiting step of the pentose phosphate pathway is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G-6-PDH). glpbio.com The activity of this enzyme is fundamental to the pathway's function.

The association of this compound with the pentose phosphate pathway is indirect and primarily understood through its effect on G-6-PDH. By modulating the activity of G-6-PDH, this compound can influence the metabolic flux through the pentose phosphate pathway. glpbio.com This interaction suggests that the therapeutic actions of this compound may, in part, be related to its ability to alter cellular metabolic states governed by the PPP.

Glucose-6-Phosphate Dehydrogenase (G-6-PDH) Activity Modulation

Research has demonstrated that this compound can directly inhibit the activity of glucose-6-phosphate dehydrogenase (G-6-PDH). glpbio.comnih.gov This enzyme is critical for the production of NADPH, which is essential for protecting cells from oxidative damage. glpbio.com

In in vitro studies using human skin homogenates, the presence of this compound led to a significant reduction in G-6-PDH activity. glpbio.com Specifically, a concentration of 4.6 mM/l of this compound caused a marked decrease in G-6-PDH activity after a 120-minute incubation period. glpbio.com This inhibitory action was also observed in studies with purified G-6-PDH from yeast. nih.gov The esterified forms of corticosteroids like this compound have been shown to possess their own biochemical actions, rather than simply acting as transport forms of the base steroid. nih.gov Other corticosteroids, such as dexamethasone phosphate and prednisolone, have also been found to inhibit G-6-PDH activity. nih.gov

| Experimental System | This compound Concentration | Observation | Reference |

|---|---|---|---|

| Human Skin Homogenates | 4.6 mM/l | Significant decrease in G-6-PDH activity from ~55 mU/ml to 9 mU/ml after 120 min incubation. | glpbio.com |

| Purified Yeast Enzyme | Not specified | Demonstrated inhibitory action on G-6-PDH activity. | nih.gov |

Interaction with PXR (Pregnane X Receptor) and Drug Metabolism Genes

The pregnane (B1235032) X receptor (PXR) is a nuclear receptor that functions as a transcription factor, playing a key role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules. frontiersin.orgnih.gov PXR is highly expressed in the liver and intestines. nih.gov Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to response elements on the DNA to activate the transcription of target genes. frontiersin.orgnih.gov

Glucocorticoids, as a class of steroid hormones, are known to interact with PXR. PXR activation leads to the induction of a suite of drug-metabolizing enzymes and transporters. frontiersin.org Key among these are the cytochrome P450 enzymes, particularly the CYP3A subfamily, which are responsible for the metabolism of a large number of therapeutic drugs. frontiersin.org The activation of PXR can, therefore, lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered drugs. nih.gov

While direct studies detailing the specific binding affinity and activation profile of this compound with PXR are not extensively documented in the provided results, the established role of glucocorticoids as PXR ligands suggests that this compound likely influences PXR-mediated gene expression. This interaction is a critical aspect of its molecular mechanism, as it connects the drug to the broader network of xenobiotic metabolism and cellular defense. The dysregulation of PXR has been associated with inflammatory disorders and metabolic syndrome.

Pharmacodynamics of Beclomethasone Valerate in Pre Clinical Models

Evaluation of Vasoconstrictive Activity (e.g., Cutaneous Colorimetry Assessments)

The vasoconstrictive activity of topical corticosteroids is a key indicator of their potency and correlates well with their clinical anti-inflammatory efficacy. karger.comnafdac.gov.ng The McKenzie-Stoughton vasoconstrictor assay, which measures the degree of skin blanching (pallor) induced by a topical steroid, is a cornerstone of this evaluation. karger.comkarger.com

Betamethasone-17-valerate (B13397696) has been extensively evaluated using this method. karger.com When applied to the skin, it produces a visible blanching effect, which can be quantified through visual scoring and more objective instrumental techniques like cutaneous colorimetry or reflectance spectroscopy. nih.govresearchgate.net These methods measure changes in skin color, providing a quantitative assessment of the reduction in local blood flow due to vasoconstriction. nih.gov

In one study, reflectance spectroscopy demonstrated that betamethasone-17-valerate caused visible blanching and a significant decrease in deoxygenated hemoglobin in the cutaneous blood vessels, indicating venoconstriction. nih.gov The potency of vasoconstriction has been shown to be dose-dependent, with higher concentrations generally producing a more pronounced blanching effect, although a plateau effect can be observed at higher doses. karger.comkarger.com

Table 1: Comparative Vasoconstrictor Activity of Various Corticosteroids This table presents a conceptual representation based on findings that rank corticosteroids by potency.

| Corticosteroid | Potency Class | Typical Vasoconstriction Response |

| Clobetasol (B30939) Propionate (B1217596) | Super-potent | Strong, rapid blanching karger.comnih.gov |

| Betamethasone (B1666872) Valerate (B167501) | Moderate-to-High Potency | Clear, visible blanching nih.govijdvl.com |

| Hydrocortisone (B1673445) Acetate (B1210297) | Low Potency | Minimal to no significant blanching nih.gov |

Assessment of Anti-inflammatory Efficacy (e.g., In vivo animal models, Histopathological Examination of Tissues)

The anti-inflammatory efficacy of betamethasone valerate has been demonstrated in various preclinical animal models that mimic inflammatory skin conditions. globalresearchonline.netmedchemexpress.com A common model is the croton oil-induced ear edema in rats or mice, where the application of the irritant induces swelling and inflammation. medchemexpress.comresearchgate.net In such models, topically applied betamethasone valerate has been shown to significantly inhibit the inflammatory response, reducing edema. medchemexpress.com For instance, a 10 mg application of a betamethasone valerate ointment was found to inhibit approximately 50% of ear edema in rats. medchemexpress.com

Another model involves inducing inflammation with arachidonic acid, which leads to vasodilation and edema. globalresearchonline.net Studies have shown that mice treated with betamethasone valerate exhibit a significant decrease in this type of inflammation. globalresearchonline.net The anti-inflammatory action is primarily mediated through the inhibition of phospholipase A2, which in turn blocks the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. rwandafda.gov.rwnafdac.gov.ng

Histopathological examination of tissue samples from these animal models provides further evidence of efficacy. Following treatment with betamethasone valerate, there is a noted reduction in the infiltration of inflammatory cells such as neutrophils and macrophages into the dermal and epidermal layers of the skin. rwandafda.gov.rw Studies on sodium-deoxycholate gels containing betamethasone valerate showed significant edema inhibition in rats, and subsequent histological analysis confirmed the absence of skin irritation from the formulation. nih.gov

Immunosuppressive Potency Determination

The therapeutic effect of betamethasone valerate is also attributable to its immunosuppressive actions. drugbank.comselleckchem.com It modulates the immune response by inhibiting the function of key immune cells, including T-lymphocytes, macrophages, and antigen-presenting cells. patsnap.comrwandafda.gov.rw By binding to glucocorticoid receptors, betamethasone valerate suppresses the transcription of genes that encode for pro-inflammatory cytokines and chemokines, thereby reducing the recruitment and activation of immune cells at the site of inflammation. patsnap.com

Its mechanism includes blocking the effect of macrophage migration inhibitory factor and decreasing the activation of plasminogen to plasmin. rwandafda.gov.rw In preclinical studies using lymphocyte cultures, corticosteroids like betamethasone valerate have been shown to prevent phytohemagglutinin-induced DNA synthesis, a measure of lymphocyte activation. nih.gov Interestingly, while betamethasone 17-valerate was less active than hydrocortisone on rat lymph node cells, it was more potent than both hydrocortisone and betamethasone in human cell preparations, highlighting species-specific differences. nih.gov

Anti-mitotic Activity on Dermal Cell Types

Topical corticosteroids, including betamethasone valerate, exhibit anti-mitotic (or antiproliferative) activity, which is particularly relevant in skin disorders characterized by hyperproliferation of skin cells, such as psoriasis. wikipedia.orgnih.gov This action involves the inhibition of DNA synthesis and cell division in epidermal cells (keratinocytes) and dermal fibroblasts. wikipedia.orgmedicines.org.uk

A study investigating the effect of betamethasone valerate on seborrhoeic dermatitis demonstrated that clinical and histological improvement was accompanied by a decrease in autoradiographic labelling indices. medicaljournalssweden.se This reduction in the labelling index signifies a decrease in cell proliferation in the epidermis. medicaljournalssweden.se While it can be debated whether this is a primary effect or secondary to the resolution of inflammation, the anti-mitotic property of corticosteroids is a well-established component of their mechanism of action. nih.govmedicaljournalssweden.se

Influence of Pharmaceutical Formulation Components on Pharmacodynamic Outcomes

Ointments, being more occlusive than creams, generally enhance skin penetration and can lead to a more pronounced effect. karger.com Research has shown that novel delivery systems can significantly augment the anti-inflammatory efficacy of betamethasone valerate. For example, a study comparing a standard cream with a formulation containing a biopolymer found that the biopolymer-based product caused a more significant decrease in inflammation in animal models. globalresearchonline.netresearchgate.net Similarly, encapsulating betamethasone valerate in niosomal gels resulted in a more sustained anti-inflammatory effect and higher skin permeation compared to a plain gel and a marketed product. biointerfaceresearch.com The development of a foam vehicle was also intended to provide enhanced dermal penetration. medicines.org.uk These findings underscore that formulation components are a key determinant of the therapeutic outcomes of topically applied betamethasone valerate.

Pharmacokinetics of Beclomethasone Valerate in Pre Clinical Systems

Percutaneous Absorption Research

The absorption of beclomethasone (B1667900) valerate (B167501) through the skin is a critical factor influencing its local therapeutic efficacy and potential for systemic effects. Pre-clinical research has focused on understanding the various factors that govern its passage through the skin barrier.

Determinants of Absorption (Vehicle, Epidermal Barrier Integrity, Occlusive Methods)

The extent of percutaneous absorption of topical corticosteroids like beclomethasone valerate is governed by a combination of factors. medicines.org.uk These include the physicochemical properties of the drug itself, the characteristics of the delivery vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings. medicines.org.uk

Vehicle: The formulation vehicle plays a paramount role in the bioavailability of this compound. researchgate.netnih.gov Different vehicles can alter the thermodynamic activity and solubility of the drug, thereby influencing its release and penetration into the stratum corneum. researchgate.netnih.gov For instance, research has shown that foam-based vehicles can enhance skin penetration. One study demonstrated that a betamethasone (B1666872) valerate foam formulation exhibited six-fold greater skin penetration than a lotion formulation within the first 24 hours. hmpgloballearningnetwork.com Optimized vehicles, which may include components like propylene (B89431) glycol, have been developed to increase the penetration and local effectiveness of the corticosteroid. Lotion preparations and those with an "augmented" vehicle have been shown to increase the extent of systemic absorption. drugs.com

Epidermal Barrier Integrity: The condition of the skin is a crucial determinant of absorption. While topical corticosteroids can be absorbed through normal, intact skin, inflammation and other skin diseases that compromise the epidermal barrier can significantly increase percutaneous absorption. medicines.org.uknafdac.gov.ng Pre-clinical models simulating atopic dermatitis, where the skin barrier is impaired, have been developed to study this phenomenon. In one such model using pig ear skin, barrier impairment was induced by tape-stripping. The study found that the in vitro skin permeation of betamethasone-17-valerate (B13397696) directly correlated with the number of tape strips removed, confirming that a compromised barrier leads to higher absorption. karger.com

Occlusive Methods: The use of occlusive dressings, which cover the application site with a material like a polythene film, substantially increases the percutaneous absorption of topical corticosteroids. medicines.org.ukdrugs.com Occlusion hydrates the stratum corneum, which enhances drug penetration. This method can potentiate the effect of the corticosteroid, but it also increases the risk of systemic absorption and related adverse effects. drugs.comgskstatic.com

In Vitro and Ex Vivo Permeation Studies (e.g., Franz Diffusion Cells with Human Epidermis)

To quantify and compare the percutaneous absorption of this compound from various formulations, in vitro and ex vivo permeation studies are widely employed. The Franz diffusion cell is a standard apparatus used for this purpose. nih.govbiointerfaceresearch.comxenometrix.ch This system typically consists of a donor chamber, where the topical formulation is applied, and a receptor chamber, separated by a membrane, which can be synthetic, animal skin, or excised human skin. xenometrix.chresearchgate.net

Ex vivo studies using excised human or animal skin are considered highly relevant for predicting in vivo performance. nih.govbiointerfaceresearch.com In these experiments, full-thickness skin or isolated epidermis is mounted in the Franz cell. biointerfaceresearch.comnih.gov The amount of drug that permeates through the skin into the receptor fluid over time is measured, allowing for the determination of key pharmacokinetic parameters such as flux (permeation rate) and lag time. nih.gov

Several studies have utilized this methodology for this compound:

One study compared the permeation of betamethasone 17-valerate through excised human skin from four different vehicles, highlighting the formulation's impact on absorption. capes.gov.br

Another investigation used Franz cells to measure the permeation of betamethasone 17-valerate through human epidermis from a solid lipid nanoparticle (SLN) system, demonstrating that certain lipid compositions could provide controlled release and create a drug reservoir in the epidermis. nih.gov

A study using a living skin equivalent (LSE) model examined the simultaneous diffusion and metabolism of betamethasone 17-valerate. nih.gov

The effect of a compromised skin barrier was investigated using pig ear skin in Franz cells, where tape-stripping was used to simulate atopic dermatitis skin, showing increased permeation with increased barrier disruption. karger.com

These studies collectively underscore the utility of Franz diffusion cells in pre-clinical research to characterize and optimize the dermal delivery of this compound.

Bioavailability Assessment in Pre-clinical Models

Assessing the bioavailability of topically applied drugs is complex. nih.gov For corticosteroids, pharmacodynamic endpoints like the vasoconstrictor assay (skin blanching) have been used as a surrogate for bioavailability. nih.gov However, dermatopharmacokinetics (DPK), a method involving tape-stripping of the stratum corneum to quantify drug uptake, offers a more direct measure of local bioavailability. nih.gov

One pre-clinical study in healthy human subjects directly measured the systemic bioavailability of topical betamethasone 17-valerate. nih.gov The drug was applied as a suspension in a pressure-sensitive adhesive to a 100 cm² area on the back for 28 hours. Plasma concentrations of the active metabolite, betamethasone, were measured and compared to those after oral administration. The results indicated significantly lower systemic exposure from topical application. nih.gov

| Parameter | Topical Application (Betamethasone 17-valerate) | Oral Administration (Betamethasone) |

|---|---|---|

| Mean Max. Plasma Conc. (Cmax) | 0.24 ng/mL | 5.0 ng/mL |

| Mean Area Under Curve (AUC) | 7.74 ng·h/mL | 75.4 ng·h/mL |

| Mean Plasma Elimination Half-life | 16.6 hours | 8.1 hours |

The data clearly show that systemic absorption from topical application is low compared to oral administration. The longer elimination half-life observed after topical application suggests the formation of a depot or reservoir of the drug within the skin, leading to prolonged release into the systemic circulation. nih.gov Studies on nanostructured lipid carriers (NLC) have also shown that advanced formulations can enhance the permeation of this compound compared to conventional gels. nih.gov

Distribution Profile Research

Once absorbed through the skin, beclomethasone and its metabolites enter the systemic circulation and are distributed throughout the body. Their distribution is significantly influenced by binding to plasma proteins.

Protein Binding Characterization (Serum Albumin, Corticosteroid-Binding Globulin)

After systemic absorption, corticosteroids bind to plasma proteins to varying degrees. medicines.org.uk Betamethasone valerate's active metabolite binds to serum albumin and corticosteroid-binding globulin (transcortin). drugbank.com The closely related compound, beclomethasone dipropionate (BDP), and its metabolites have been studied more extensively in this regard. The active metabolite of BDP, beclomethasone-17-monopropionate (17-BMP), exhibits high protein binding of 94-96%. Beclomethasone dipropionate itself has a protein binding of 87%. researchgate.net This high degree of protein binding is a common characteristic among potent corticosteroids and influences their pharmacokinetic profile by limiting the concentration of free, active drug and affecting its volume of distribution and clearance.

| Compound | Protein Binding (%) |

|---|---|

| Beclomethasone-17-monopropionate (17-BMP) | 94-96% |

| Beclomethasone Dipropionate (BDP) | 87% |

| Fluticasone (B1203827) Propionate (B1217596) | 90% |

| Budesonide | 88% |

| Triamcinolone (B434) Acetonide | 71% |

Metabolic Pathway Elucidation

After administration, this compound undergoes metabolic transformation. The primary site of metabolism for systemically absorbed corticosteroids is the liver, with some metabolism also occurring in the skin itself. gskstatic.com

This compound is a pro-drug that is metabolized into its more active form. Studies on similar esters, like betamethasone-17-valerate, show that they undergo hydrolysis. researchgate.netresearchgate.netsemanticscholar.org Research on betamethasone-17-valerate indicates it can undergo reversible ester migration to form betamethasone-21-valerate, which is then hydrolyzed to the active parent alcohol, betamethasone. researchgate.netsemanticscholar.org This process can be influenced by pH. semanticscholar.org

A study using a living skin equivalent model found that when betamethasone 17-valerate was applied, very little metabolism occurred within the skin itself, with more than half of the detected drug in the receptor medium being the unchanged parent compound. nih.gov However, when betamethasone 21-valerate was applied, it was completely metabolized to betamethasone, indicating the presence of skin esterases capable of this conversion. nih.gov

The metabolism of the more commonly studied beclomethasone dipropionate (BDP) provides further insight. BDP is rapidly and extensively hydrolyzed by esterase enzymes found in most tissues, including the skin and lungs, to form its highly active metabolite, beclomethasone-17-monopropionate (17-BMP). drugbank.comservice.gov.uk This is considered an activation step, as 17-BMP has a much higher binding affinity for the glucocorticoid receptor than the parent BDP. drugbank.comatsjournals.org Further metabolism leads to the formation of beclomethasone-21-monopropionate (21-BMP) and finally beclomethasone (BOH), which are less active. drugbank.comservice.gov.uk Systemically absorbed corticosteroids are primarily metabolized in the liver and then excreted by the kidneys. medicines.org.ukgskstatic.com

Enzymatic Hydrolysis to Active Metabolites

This compound, a synthetic glucocorticoid, undergoes enzymatic hydrolysis to form its active metabolites. The degradation of betamethasone-17-valerate results in the formation of betamethasone alcohol, with betamethasone-21-valerate acting as an intermediate in this reaction. nih.gov Studies have also identified beclomethasone-17-monopropionate (17-BMP) and beclomethasone-21-monopropionate (21-BMP) as metabolites. drugbank.com

Identification of Specific Metabolic Processes

The metabolism of this compound involves several specific processes. These include 6β-hydroxylation, 11β-hydroxyl oxidation, reduction of the C-20 carbonyl group, and subsequent removal of the side chain. nih.govdrugbank.cominvivochem.cn In human plasma, beclomethasone dipropionate, a related compound, degrades into beclomethasone 17-monopropionate, beclomethasone 21-monopropionate, and beclomethasone. researchgate.net Further degradation can lead to the formation of 9,11-epoxide structures. researchgate.net

Comparison of Metabolic Rates in Different Tissues

The rate of metabolism of corticosteroids can differ between various tissues. For instance, the metabolism of resocortol (B1257822) butyrate, another glucocorticoid, is significantly more rapid in the liver compared to the skin. nih.gov While both tissues exhibit 5α-reduction of the A-ring, 5β-reduction also takes place in the liver. nih.gov In the skin, intraepidermal de-esterification is a key metabolic pathway for topical corticosteroids. ijdvl.com Studies using living skin equivalents have shown that the conversion of betamethasone 21-valerate to betamethasone is accelerated by skin homogenate, indicating the presence of esterase activity in the skin. nih.gov

Metabolite Identification and Characterization

Receptor Binding Affinities of Metabolites

The metabolites of this compound exhibit varying affinities for the glucocorticoid receptor. Beclomethasone-17-monopropionate (17-BMP) demonstrates a high binding affinity. drugbank.comdrugbank.com In contrast, beclomethasone-21-monopropionate has no binding affinity for the receptor. drugbank.com Beclomethasone itself has a lower affinity than dexamethasone (B1670325). drugbank.com The binding affinity of various corticosteroids and their metabolites can be influenced by their chemical structure, with esterification at the C-17 and C-21 positions generally increasing both binding affinity and lipophilicity. nih.gov

| Compound | Relative Receptor Binding Affinity (Dexamethasone = 100) |

|---|---|

| Beclomethasone Dipropionate (BDP) | ~50 |

| Beclomethasone-17-monopropionate (17-BMP) | ~1300 |

| Beclomethasone-21-monopropionate (21-BMP) | 0 |

| Beclomethasone (BOH) | ~75 |

Excretion Routes and Mechanisms (Renal and Biliary)

Following systemic absorption, corticosteroids like this compound are primarily metabolized in the liver and subsequently excreted by the kidneys. nps.org.aunih.govmedsafe.govt.nzmedicines.org.ukmedicines.org.ukgskstatic.com Some corticosteroids and their metabolites are also eliminated through biliary excretion. nps.org.aunih.govmedsafe.govt.nzmedicines.org.ukgskstatic.comnih.gov The metabolites can be found in urine as both conjugates and free steroids. nih.gov Factors such as decreased hepatic or renal function can delay the elimination of systemically absorbed corticosteroids. medsafe.govt.nzgskstatic.com

Structure Activity Relationship Sar Studies for Beclomethasone Valerate

Impact of Esterification on Activity and Receptor Binding

Esterification of the corticosteroid molecule is a key strategy to enhance its therapeutic properties. This process, particularly at the 17- and 21-carbon positions, significantly influences the drug's lipophilicity and its affinity for glucocorticoid receptors. ijdvl.com

Comparison of Valerate (B167501) Ester with Other Esters (e.g., Dipropionate, Acetate)

The nature of the ester group attached to the beclomethasone (B1667900) core has a profound impact on its potency and receptor binding affinity. Beclomethasone is available in several esterified forms, with the dipropionate and valerate esters being prominent examples.

Beclomethasone Dipropionate vs. Beclomethasone Valerate: Beclomethasone dipropionate is recognized as a highly potent corticosteroid. ijdvl.com In vasoconstrictor assays, a method used to gauge the anti-inflammatory strength of topical steroids, beclomethasone dipropionate demonstrates exceptional activity. ijdvl.com For instance, some studies have shown it to be thousands of times more potent than hydrocortisone (B1673445). ijdvl.com In comparative clinical studies for conditions like eczema, both beclomethasone dipropionate and betamethasone (B1666872) 17-valerate have shown high efficacy. ijdvl.com

Acetate (B1210297) Esters: In contrast to the enhancing effect of propionate (B1217596) and valerate esters, acetylation at the 17- or 21-position can have a different outcome. For instance, with hydrocortisone and betamethasone, the introduction of a 17α-acetate or a 21-acetate group leads to a decrease in receptor affinity while increasing lipophilicity. nih.gov

The following table summarizes the relative potencies of different beclomethasone esters based on vasoconstrictor assays.

| Compound | Relative Potency (compared to Hydrocortisone=1) |

| Hydrocortisone | 1 |

| Betamethasone alcohol | 8 |

| Fluocinolone 16, 17 acetonide | 1000 |

| Betamethasone 17 valerate | 3600 |

| Beclomethasone 17, 21 dipropionate | 5000 |

Data sourced from vasoconstrictor tests on human subjects. ijdvl.com

Positional Isomer Effects (e.g., 17-valerate vs. 21-valerate)

The position of the ester group on the steroid is a critical determinant of its biological activity. In the case of betamethasone valerate, a close structural relative of this compound, the 17-valerate isomer is significantly more active than the 21-valerate isomer. Studies have shown that betamethasone-21-valerate possesses only about one-fifteenth of the activity of the 17-valerate form.

Role of Ester Chain Elongation on Binding Affinity and Lipophilicity

Increasing the length of the ester chain at both the C-17 and C-21 positions generally leads to an increase in both glucocorticoid receptor binding affinity and lipophilicity. nih.gov This enhanced lipophilicity can improve the penetration of the drug through the skin. ijdvl.com

However, the relationship is not always linear. While elongation from acetate to valerate boosts both affinity and lipophilicity, 21-esters consistently show lower binding affinity than their parent alcohols. nih.gov Furthermore, a 17α, 21-diester, despite being highly lipophilic, has a lower binding affinity than the corresponding 17α-ester alone, but a higher affinity than the 21-ester or the parent alcohol. nih.gov Research has also shown a correlation between the lipophilicity of 17α- and 21-esters and their glucocorticoid receptor binding affinity. nih.gov

Influence of Substituents on Steroid Core on Biological Activity

Modifications to the fundamental steroid nucleus are crucial for fine-tuning the biological activity of corticosteroids. Halogenation and methylation are two common strategies employed to enhance potency and selectivity.

Halogenation (e.g., Fluorination, Chlorination)

The introduction of halogen atoms at specific positions on the steroid core significantly enhances anti-inflammatory potency. ijdvl.com

Fluorination: Fluorination at the 9α-position of the steroid's B ring is a key modification that boosts both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is thought to be due to the electron-withdrawing effect on the nearby 11-hydroxyl group. uomustansiriyah.edu.iq The presence of a fluorine atom at the C6 or C9 position increases the corticosteroid's efficacy. nih.gov

Chlorination: In beclomethasone, a 9α-chloro derivative of betamethasone, the chlorine atom contributes to increased stabilization, lipophilicity, and absorption into bronchial tissue, leading to a longer duration of action. uomustansiriyah.edu.iq The chlorination at the 21-position, as seen in mometasone (B142194) furoate, also increases the molecule's lipophilicity. nih.gov

It's important to note that the position of the halogen atom is critical in determining its effect on potency and potential side effects. nih.gov

Methylation (e.g., 16-alpha-methyl compounds)

The addition of a methyl group at the 16-position of the D ring has a profound impact on the steroid's activity profile.

16α-Methylation: The introduction of a 16α-methyl group, as seen in dexamethasone (B1670325), significantly enhances glucocorticoid activity while virtually eliminating mineralocorticoid activity. uomustansiriyah.edu.iqnih.gov This modification leads to a more selective glucocorticoid effect. nih.gov These 16α-methyl corticoids are well-established for their anti-inflammatory properties. google.com

16β-Methylation: The stereochemistry at the 16-position is also crucial. For example, dexamethasone (16α-methyl) and betamethasone (16β-methyl) exhibit different potencies in inducing apoptosis in lymphoid cells, with dexamethasone being more effective. nih.gov This difference is attributed to the configuration at position 16 influencing the glucocorticoid receptor-induced transcription. nih.gov

The following table outlines the effects of various substituents on the steroid core.

| Modification | Position | Effect on Activity |

| Fluorination | 9α | Enhances glucocorticoid and mineralocorticoid activity uomustansiriyah.edu.iq |

| Chlorination | 9α | Increases stabilization, lipophilicity, and duration of action uomustansiriyah.edu.iq |

| Methylation | 16α | Markedly increases glucocorticoid activity, eliminates mineralocorticoid activity uomustansiriyah.edu.iq |

| Methylation | 16β | Influences transcriptional activation and apoptotic potency nih.gov |

Heteroaroyl Group Effects at C17

The esterification of the 17α-hydroxyl group on the steroid D-ring is a critical determinant of glucocorticoid activity. uomustansiriyah.edu.iq In beclomethasone, the presence of a valerate ester at the C17 position significantly influences its properties.

Esterification at the C17α position with groups like propionate or valerate is important for optimal glucocorticoid potency. uomustansiriyah.edu.iq Studies on various corticosteroids have shown that modifying the ester group at C17 can modulate both binding affinity and lipophilicity. For instance, the elongation of the ester chain from acetate to valerate at the C17 position generally leads to an increase in both binding affinity for the glucocorticoid receptor and the lipophilicity of the steroid. nih.gov

The introduction of a 9α-chloro substituent in beclomethasone, as opposed to a 9α-fluoro group in other corticosteroids, contributes to increased lipophilicity and stabilization, which enhances bronchial tissue absorption and duration of action. uomustansiriyah.edu.iq This, combined with the C17 ester, results in a potent anti-inflammatory agent.

Correlation of Lipophilicity with Glucocorticoid Receptor Binding Affinity

A strong correlation exists between the lipophilicity of glucocorticoids and their binding affinity to the GR. nih.govingentaconnect.com Generally, an increase in lipophilicity is associated with a higher receptor binding affinity. ingentaconnect.comresearchgate.net

The introduction of various substituents to the steroid molecule alters its lipophilicity, which in turn affects its binding affinity. nih.gov For instance, esterification of corticosteroids increases their lipophilicity, which can improve percutaneous absorption and potency. researchgate.net Specifically, the elongation of an ester chain at the C17 or C21 position from acetate to valerate increases both lipophilicity and GR binding affinity. nih.gov